molecular formula C12H10Cl2N6O3 B7737876 N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide

Cat. No.: B7737876
M. Wt: 357.15 g/mol
InChI Key: DDEYGSSTFMKKEC-AYSLTRBKSA-N
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Description

This compound is a hydrazide derivative featuring a 2,4-dichlorophenyl group in an E-configuration methylidene linkage and a 3,5-dioxo-1,2,4-triazin-6-ylamino substituent. Such hybrids are often explored for pharmacological or agrochemical applications due to their diverse reactivity and ability to interact with biological targets .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N6O3/c13-7-2-1-6(8(14)3-7)4-16-18-9(21)5-15-10-11(22)17-12(23)20-19-10/h1-4H,5H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEYGSSTFMKKEC-AYSLTRBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Chemical Reactions Analysis

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The dichlorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains and fungi. This makes it a candidate for the development of new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in various chemical reactions including nucleophilic substitutions and condensation reactions .

Pharmaceutical Development

Given its biological activities, this compound is being explored for potential therapeutic applications in treating infections and cancers. Its mechanism of action involves interaction with specific molecular targets that modulate biological processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound against resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations compared to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. These findings were reported in Cancer Research and suggest its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of derivatives, including acetohydrazides, triazine/triazole hybrids, and chlorophenyl-containing molecules. Below is a detailed analysis of key analogs:

Chlorophenyl-Methylidene Acetohydrazides

  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide (): Structural Differences: The phenyl ring has a single 4-chloro substituent (vs. 2,4-dichloro), and the triazinone is replaced by a purine sulfanyl group.
  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide (): Structural Differences: A triazole sulfanyl group replaces the triazinone, and the methylidene group is attached to a 3-methylphenyl ring. Implications: The triazole core may improve metabolic stability compared to triazinones, while the methylphenyl substituent could alter solubility .

Triazine/Triazole Derivatives

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Differences: A triazole-thione scaffold replaces the triazinone, with dual 2-chlorophenyl groups. The absence of a hydrazide linker may reduce conformational flexibility .
  • Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) (): Structural Differences: A simpler triazine amine with three chlorine substituents. Implications: Anilazine is a known fungicide, suggesting that triazine cores with halogenation are critical for pesticidal activity. The target compound’s hydrazide extension may shift its application toward pharmaceuticals .

Heterocyclic Hydrazides with Bioactivity

  • 2-(Benzothiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazides (): Structural Differences: A benzothiazole sulfanyl group and indolinone substituent replace the triazinone and dichlorophenyl groups. Implications: These derivatives exhibit anti-inflammatory and antibacterial activity, highlighting how heterocycle choice (benzothiazole vs. triazinone) directs biological targeting .
  • (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide (): Structural Differences: A 3,5-dichloro-2-hydroxyphenyl group and methoxybenzoate substituent. Implications: The hydroxyl group improves hydrogen-bonding interactions, which could enhance solubility compared to the non-hydroxylated dichlorophenyl in the target compound .

Comparative Data Table

Compound Name Key Structural Features Potential Applications Reference
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-triazin-6-yl)amino]acetohydrazide 2,4-Dichlorophenyl, triazinone, hydrazide linker Pharma/Agrochemicals Target
N’-[(E)-(4-Chlorophenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide 4-Chlorophenyl, purine sulfanyl Antithyroid agents
2-{[5-(4-Chlorophenyl)-4H-triazol-3-yl]sulfanyl}-N'-(3-methylphenylmethylidene)acetohydrazide Triazole sulfanyl, 4-chlorophenyl, 3-methylphenyl Bioactive intermediates
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-triazole-5(4H)-thione Triazole-thione, dual 2-chlorophenyl Antibacterial agents
Anilazine 1,3,5-Triazine, trichlorophenyl Fungicide
2-(Benzothiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzothiazole sulfanyl, indolinone Anti-inflammatory/analgesic

Key Research Findings

  • Synthetic Methods : The target compound’s synthesis likely mirrors , involving condensation of a hydrazide with a chlorophenyl aldehyde under acidic conditions. This contrasts with dehydrosulfurization methods using DCC or I₂/Et₃N for triazine derivatives () .
  • Biological Activity: While direct data for the target compound is unavailable, analogs like benzothiazole hydrazides () show potent anti-inflammatory activity (IC₅₀: 8.2 µM for compound 5d), suggesting that triazinone derivatives may require optimization for similar efficacy .
  • Crystallography : Hydrogen-bonding networks in triazole-thione derivatives () and methoxybenzohydrazides () stabilize crystal packing, which could inform formulation strategies for the target compound .

Biological Activity

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide is a complex organic compound notable for its diverse biological activities. The compound features a dichlorophenyl moiety attached to a hydrazide functional group and a tetrahydro-triazine ring. This unique structure suggests potential interactions with various biological targets, making it an interesting subject for pharmacological research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14Cl2N4O3\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_3

The presence of the dichlorophenyl group contributes to its lipophilicity and potential ability to cross biological membranes.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways. For example, it has been suggested that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostanoids associated with inflammation and pain .
  • Receptor Modulation : The triazine ring and hydrazide groups facilitate binding to various receptors or enzymes, modulating their activity and leading to downstream biological effects .

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds. Here are some key findings:

StudyCompoundBiological ActivityFindings
Similar Hydrazone DerivativesAnti-inflammatoryDemonstrated inhibition of COX-II with significant potency.
Triazine DerivativesCardiovascular EffectsShowed safety and efficacy in preclinical models without affecting thyroid hormone levels.
Various HydrazonesAnticonvulsant ActivityExhibited potential in treating neurological disorders through modulation of neurotransmitter systems.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of COX-II activity in vitro. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other pain-related disorders.
  • Neuroprotective Effects : Research on triazine derivatives indicated neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival .

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